molecular formula C10H11ClO2 B1489182 3-Chloro-4-(cyclopropylmethoxy)phenol CAS No. 1243284-44-7

3-Chloro-4-(cyclopropylmethoxy)phenol

Cat. No.: B1489182
CAS No.: 1243284-44-7
M. Wt: 198.64 g/mol
InChI Key: UEPDUBBJXPLRQY-UHFFFAOYSA-N
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Description

3-Chloro-4-(cyclopropylmethoxy)phenol is a chemical building block of significant interest in medicinal chemistry and pharmaceutical research. Its molecular structure, featuring a phenol group ortho to a chlorine atom and meta to a cyclopropylmethoxy chain, makes it a versatile precursor for the synthesis of more complex bioactive molecules. Compounds with similar structural motifs, such as chlorinated phenols with cyclopropylmethoxy ethers, have demonstrated a range of pharmacological activities in research settings. For instance, a derivative, 3-chloro-4-cyclopropylmethoxyphenylacetic acid, has been studied for its anti-inflammatory, analgesic, and antipyretic properties, showing favorable comparison with established drugs in these areas . Furthermore, the cyclopropylmethoxy group is a key functional group found in active pharmaceutical ingredients like (S)-Betaxolol, a selective β1-receptor antagonist used in treating hypertension and glaucoma . The primary research value of this compound lies in its application as a key intermediate in organic synthesis. It can be utilized in the development of novel compounds for various research programs, including drug discovery. Researchers employ this compound to build molecular libraries, investigate structure-activity relationships (SAR), and develop new synthetic methodologies. This product is intended for use by qualified professionals in a controlled laboratory setting. It is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

3-chloro-4-(cyclopropylmethoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c11-9-5-8(12)3-4-10(9)13-6-7-1-2-7/h3-5,7,12H,1-2,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEPDUBBJXPLRQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=C(C=C2)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1243284-44-7
Record name 3-chloro-4-(cyclopropylmethoxy)phenol
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Biological Activity

3-Chloro-4-(cyclopropylmethoxy)phenol is an organic compound with a unique phenolic structure, characterized by a chlorine atom at the para position and a cyclopropylmethoxy group at the ortho position. This compound has garnered interest in pharmaceutical and agrochemical applications due to its diverse biological activities.

  • Molecular Formula : C10H11ClO2
  • Molecular Weight : 198.65 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves several steps, allowing for high yields and purity. The process includes:

  • Starting Materials : Utilization of phenolic precursors and cyclopropylmethanol.
  • Reagents : Common reagents include t-BuOK and DMSO.
  • Purification : Flash chromatography is often employed to achieve desired purity levels.

Biological Activities

Research indicates that this compound exhibits various biological activities, which can be categorized as follows:

Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial properties, making it a candidate for developing new antibacterial agents. Its effectiveness against various bacterial strains highlights its potential in pharmaceutical formulations aimed at treating infections.

Enzyme Interaction Studies

The compound is known to interact with several biological targets, including enzymes involved in metabolic pathways. These interactions suggest potential applications in drug discovery, particularly in the development of enzyme inhibitors.

Cytotoxicity

Preliminary cytotoxicity assays indicate that this compound may exhibit selective toxicity towards certain cancer cell lines. This activity warrants further investigation into its mechanism of action and therapeutic potential.

Case Studies and Research Findings

  • Pharmacological Evaluation : A study assessed the pharmacological profile of this compound, revealing significant interactions with cellular pathways linked to apoptosis and cell proliferation.
  • In Vivo Studies : Animal model studies have shown that the compound can modulate immune responses, indicating its potential as an immunomodulatory agent.
  • Structure-Activity Relationship (SAR) : Research comparing structural analogs has provided insights into how modifications to the phenolic ring and cyclopropyl group influence biological activity, guiding future synthetic efforts.

Comparative Analysis with Similar Compounds

Compound NameStructure/Functional GroupsUnique Features
4-ChlorophenolChlorine at para positionWidely used as a disinfectant
CyclopropylmethanolCyclopropyl groupSimpler alcohol structure
3-Chloro-4-methylphenolMethyl group at para positionKnown for its herbicidal properties
2-CyclopropylphenolCyclopropyl group at ortho positionExhibits unique biological activities

Comparison with Similar Compounds

3-Chloro-4-(cyclopropylmethoxy)-5-(trifluoromethyl)phenol

  • Molecular Formula : C₁₁H₁₀ClF₃O₂
  • Molecular Weight : 266.64 g/mol
  • Key Differences : The addition of a trifluoromethyl (-CF₃) group at the 5-position increases electron-withdrawing effects, enhancing acidity (lower pKa) compared to the parent compound. This modification may improve binding affinity in enzyme inhibitors but reduce solubility in aqueous media.

3-Chloro-4-(chloromethyl)phenol

  • Molecular Formula : C₇H₆Cl₂O
  • Molecular Weight : 177.03 g/mol
  • Key Differences : The absence of a cyclopropylmethoxy group and the presence of a reactive chloromethyl (-CH₂Cl) substituent make this compound more electrophilic. It serves as a precursor for further alkylation or nucleophilic substitution reactions, unlike the sterically hindered cyclopropylmethoxy derivative.

Positional Isomers and Analogues

2-Chloro-4-[(4-chlorophenyl)diazenyl]phenol (A-2Cl)

  • Melting Point : 162–164°C
  • IR Data : 3,480 cm⁻¹ (O-H stretch), 1,600 cm⁻¹ (C=C)
  • Key Differences : The chlorine at the 2-position (vs. 3-position in the target compound) creates distinct electronic effects, reducing steric hindrance near the hydroxyl group. This may increase hydrogen-bonding capacity in supramolecular applications.

4-Chloro-3-methylphenol (PCMC)

  • Molecular Formula : C₇H₇ClO
  • Molecular Weight : 142.58 g/mol
  • Key Differences : A methyl group at the 3-position (vs. cyclopropylmethoxy) simplifies the structure, lowering molecular weight and lipophilicity. This compound is widely used as a preservative but lacks the synthetic versatility of the cyclopropylmethoxy analogue.

Alkoxy-Substituted Phenols

4-[2-(Cyclopropylmethoxy)ethyl]phenol

  • Molecular Weight : 192.25 g/mol

4-(Benzyloxy)-3-phenethoxyphenol (C3)

  • Synthesis Yield : 96% via Baeyer-Villiger oxidation and hydrolysis
  • Key Differences : Bulkier benzyl and phenethoxy groups reduce metabolic stability, making it less suitable for drug development than the cyclopropylmethoxy analogue.

Commercial and Research Relevance

  • Availability : Sold at €400/g (CymitQuimica, 2025) as a building block for drug discovery .
  • Competitors: Simpler analogues like 4-chloro-3-methylphenol are cheaper but lack the tailored pharmacokinetic properties of cyclopropylmethoxy derivatives.

Preparation Methods

Detailed Preparation Method from Patent CN1651379A (Related Compound Synthesis)

Although the patent CN1651379A primarily describes the preparation of 4-[2-(cyclopropylmethoxy)ethyl]phenol derivatives, the methodology can be adapted for 3-chloro-4-(cyclopropylmethoxy)phenol synthesis. The process involves:

Step 1: Protection of Phenol Hydroxyl Group

  • Para-chlorophenol is reacted with isobutylene under acid catalysis to form a tert-butyl ether protecting group.
  • Example: 1 mole para-chlorophenol + isobutylene under acidic conditions at 20°C for 10 hours yields para-chlorophenyl tert-butyl ether with 72.2% yield.

Step 2: Grignard Reaction

  • The protected phenol ether is reacted with magnesium in anhydrous tetrahydrofuran (THF) to form a Grignard reagent.
  • Subsequently, ethylene oxide (oxyethane) is added to introduce a hydroxyethyl side chain.
  • Reaction conditions: reflux in THF for 6 hours, then addition of ethylene oxide at controlled temperature (~10°C), followed by 2 hours reaction.
  • Result: 4-tert-butoxy phenylethyl alcohol intermediate.

Step 3: Etherification with Cyclopropyl Halide

  • The hydroxyethyl intermediate is treated with cyclopropylmethyl bromide in N,N-dimethylformamide (DMF) with sodium hydride as base.
  • Conditions: heated to 70°C, cooled to 30°C for addition of cyclopropylmethyl bromide, then heated to 60°C for 8 hours.
  • Yield: 87.9% of 1-tert-butoxy-4-[(2-cyclopropylmethoxy)ethyl]benzene.

Step 4: Deprotection of Phenol

  • The tert-butyl protecting group is removed by acidolysis using concentrated hydrochloric acid at 25-30°C for 2 hours.
  • Workup involves neutralization with sodium bicarbonate, extraction, and purification.
  • Final product: 4-[2-(cyclopropylmethoxy)ethyl]phenol with 92.2% yield and 99.5% purity by gas chromatography.

Note: While this patent describes the 4-substituted ethyl derivative, the synthetic principles apply to the preparation of this compound by starting from appropriately substituted chlorophenol derivatives and adjusting reaction conditions accordingly.

Alternative Synthetic Routes

Nucleophilic Aromatic Substitution (SNAr) Approach

  • Starting from 3-chlorophenol, the phenolic hydroxyl group can be alkylated with cyclopropylmethyl bromide or chloride under basic conditions.
  • Typical bases include sodium hydroxide or potassium tert-butoxide.
  • Reaction performed in polar aprotic solvents such as DMF or DMSO at elevated temperatures (60-100°C).
  • This method directly installs the cyclopropylmethoxy group at the 4-position if regioselectivity is controlled.

Reaction Conditions and Optimization

Step Reagents/Conditions Yield (%) Notes
Phenol protection Para-chlorophenol + isobutylene, acid catalyst, 20°C, 10 h 72.2 Forms tert-butyl ether to protect phenol OH
Grignard formation & reaction Mg, anhydrous THF, reflux; ethylene oxide addition at ~10°C Not specified Introduces hydroxyethyl side chain
Etherification Cyclopropylmethyl bromide, NaH, DMF, 30-70°C, 8 h 87.9 Forms cyclopropylmethoxy ether
Deprotection Concentrated HCl, 25-30°C, 2 h 92.2 Removes tert-butyl protecting group, yields phenol

Analytical Data Supporting Product Formation

  • Infrared (IR) Spectroscopy : Characteristic phenolic O–H stretch around 3300 cm⁻¹; aromatic C–H stretches near 2900 cm⁻¹; ether C–O stretches near 1100 cm⁻¹.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy :
    • ^1H NMR (CDCl₃): Signals corresponding to cyclopropyl protons (0.24-1.08 ppm), methylene protons adjacent to oxygen (3.3-3.7 ppm), aromatic protons (6.9-7.2 ppm), and phenolic proton (~5.3 ppm).
  • Gas Chromatography (GC) : Purity confirmed above 99% for intermediates and final product.

Research Findings and Industrial Considerations

  • The described synthetic route is advantageous due to the use of readily available and inexpensive starting materials (para-chlorophenol or 3-chlorophenol).
  • The stepwise protection, functionalization, and deprotection strategy allows high overall yields and purity.
  • Industrial scalability is feasible given the relatively mild reaction conditions and high yield steps.
  • The major limitation is the multi-step sequence requiring careful control of reaction temperatures and workup procedures to avoid side reactions or decomposition.

Summary Table of Preparation Methods

Method Starting Material Key Reactions Advantages Disadvantages
Protection-Grignard-Etherification-Deprotection Para-chlorophenol Acid-catalyzed protection, Grignard reaction, alkylation, acidolysis High yield, industrially viable Multi-step, requires dry conditions
Direct SNAr Alkylation 3-Chlorophenol Base-mediated alkylation with cyclopropylmethyl halide Simpler, fewer steps Regioselectivity challenges, possible side reactions

Q & A

Q. What are the optimal synthetic routes for 3-Chloro-4-(cyclopropylmethoxy)phenol, and how do reaction conditions influence yield?

Answer: The synthesis typically involves introducing the cyclopropylmethoxy group via nucleophilic aromatic substitution. For example, 4-hydroxyphenol derivatives can react with cyclopropylmethyl bromide in the presence of a base (e.g., K₂CO₃) under reflux in polar aprotic solvents like DMF or acetonitrile . Chlorination can be achieved using Cl₂ gas or N-chlorosuccinimide (NCS) in dichloromethane at 0–25°C. Key variables affecting yield include:

  • Temperature: Higher temperatures (70–80°C) accelerate substitution but may degrade sensitive functional groups.
  • Solvent polarity: Polar solvents enhance nucleophilicity of the hydroxyl group.
  • Catalyst: Phase-transfer catalysts (e.g., TBAB) improve reaction efficiency in biphasic systems.
Example Reaction Conditions
Starting Material: 4-Hydroxyphenol
Reagent: Cyclopropylmethyl bromide
Solvent: DMF, 80°C, 12 hrs
Yield: ~65% (unoptimized)

Q. How can spectroscopic data (NMR, IR) resolve structural ambiguities in this compound?

Answer:

  • ¹H NMR: The cyclopropylmethoxy group shows characteristic splitting patterns:
    • Methoxy protons (OCH₂-) resonate at δ 3.5–4.0 ppm as a multiplet due to coupling with cyclopropyl protons.
    • Cyclopropyl protons appear as two doublets (δ 0.5–1.5 ppm) with coupling constants J ≈ 8–10 Hz .
  • ¹³C NMR: The cyclopropyl carbons appear at δ 5–15 ppm, while the quaternary oxygen-bearing carbon is at δ 70–80 ppm.
  • IR: A strong C-O-C stretch at 1250–1050 cm⁻¹ confirms the ether linkage .

Data Contradiction Example: Discrepancies in aromatic proton shifts may arise from solvent polarity or impurities. Cross-validation with 2D NMR (COSY, HSQC) is recommended .

Q. What are the stability challenges for this compound under varying pH and temperature?

Answer:

  • pH Sensitivity: The phenol group is prone to oxidation under basic conditions (pH > 9), forming quinones. Stability is best maintained in neutral to slightly acidic buffers (pH 5–7) .
  • Thermal Stability: Decomposition occurs above 150°C, with cyclopropane ring opening observed via GC-MS. Store at –20°C under inert atmosphere (N₂/Ar) .
Stability Profile
pH 7, 25°C: Stable for 30 days
pH 9, 25°C: 50% degradation in 7 days
100°C (dry): 10% decomposition in 24 hrs

Advanced Research Questions

Q. How can regioselectivity issues during chlorination be mitigated in the synthesis of this compound?

Answer: Chlorination of 4-(cyclopropylmethoxy)phenol may yield undesired isomers (e.g., 2-chloro derivatives). Strategies include:

  • Directing Groups: Introduce temporary protecting groups (e.g., acetyl) at the 2-position to block competing substitution.
  • Electrophilic Aromatic Substitution (EAS) Control: Use bulky Lewis acids (e.g., FeCl₃) to favor para-substitution .
  • Computational Modeling: Density Functional Theory (DFT) predicts charge distribution on the aromatic ring, guiding reagent selection (e.g., NCS vs. Cl₂) .

Case Study: DFT calculations (B3LYP/6-31G*) show the 3-position has higher electron density due to the electron-donating cyclopropylmethoxy group, favoring chlorination at that site .

Q. What methodologies validate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Answer:

  • Surface Plasmon Resonance (SPR): Measures binding affinity (KD) to targets like cyclooxygenase-2 (COX-2).
  • Molecular Docking: AutoDock Vina simulates binding poses, identifying key interactions (e.g., hydrogen bonds with the phenol group) .
  • In Vitro Assays: COX-2 inhibition assays using fluorometric or colorimetric substrates (e.g., prostaglandin H₂) .

Data Interpretation Challenge: Contradictory IC₅₀ values may arise from assay conditions (e.g., buffer ionic strength). Normalize results using reference inhibitors (e.g., celecoxib for COX-2) .

Q. How can crystallographic data resolve discrepancies in reported molecular conformations?

Answer: Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement determines:

  • Dihedral Angles: Between the phenol ring and cyclopropylmethoxy group (typically 45–60°).
  • Hydrogen Bonding: Intermolecular H-bonds influence packing and stability.

Example: A 2023 study found two polymorphs of a related compound ([2-Chloro-4-(cyclopropylmethoxy)phenyl]methanol) with distinct melting points (MP: 66°C vs. 72°C), resolved via WinGX/ORTEP analysis .

Q. What computational approaches predict the compound’s environmental toxicity and biodegradation pathways?

Answer:

  • Quantitative Structure-Activity Relationship (QSAR): Models like EPI Suite estimate biodegradability (e.g., BIOWIN score) and ecotoxicity (e.g., LC₅₀ for fish) .
  • Metabolic Pathway Prediction: Use software (e.g., Meteor Nexus) to simulate phase I/II metabolism, identifying persistent metabolites .
Predicted Environmental Data
BIOWIN Score: 2.5 (slow degradation)
LC₅₀ (Fish): 1.2 mg/L (moderate toxicity)

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Chloro-4-(cyclopropylmethoxy)phenol
Reactant of Route 2
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